Product packaging for 2-Furancarbonitrile, 5-phenyl-(Cat. No.:CAS No. 57666-50-9)

2-Furancarbonitrile, 5-phenyl-

Cat. No.: B8766193
CAS No.: 57666-50-9
M. Wt: 169.18 g/mol
InChI Key: LEPUGNMSTZGEAG-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Furancarbonitriles in Chemical Research

Substituted furancarbonitriles are a class of organic compounds that have garnered substantial attention in chemical research. The furan (B31954) nucleus, a five-membered aromatic heterocycle containing an oxygen atom, imparts distinct reactivity to these molecules. numberanalytics.com The incorporation of a nitrile group (-CN) further enhances their chemical versatility, allowing for a wide range of transformations.

These compounds are recognized as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.comontosight.ai For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The furan ring itself can undergo various reactions, including electrophilic substitution and Diels-Alder reactions. numberanalytics.com The specific substitution pattern on the furan ring significantly influences the molecule's reactivity and properties.

Research has shown that substituted furancarbonitriles are valuable precursors for constructing complex heterocyclic systems. Their utility as building blocks stems from the ability to selectively functionalize both the furan ring and the nitrile group. This dual reactivity allows for the creation of diverse molecular architectures with potential applications in medicinal chemistry and materials science. sioc-journal.cnnih.gov

Historical Development of Furan Chemistry Pertinent to 2-Furancarbonitrile, 5-phenyl-

The history of furan chemistry dates back to the 18th century, with the first description of a furan derivative, 2-furoic acid, by Carl Wilhelm Scheele in 1780. wikipedia.orgatamanchemicals.com A significant milestone was the characterization of furfural (B47365) in the 1830s, which is a key precursor for many furan compounds. wikipedia.orgatamanchemicals.com Furan itself was first prepared by Heinrich Limpricht in 1870. wikipedia.orgnumberanalytics.com

The development of synthetic methods for furan and its derivatives has been a continuous area of research. Early methods included the Paal-Knorr synthesis, which involves the dehydration of 1,4-dicarbonyl compounds. wikipedia.org Over the years, numerous other synthetic routes have been developed, providing access to a wide array of substituted furans.

The synthesis of furancarbonitriles, specifically, has evolved with the broader field of organic synthesis. Industrial production of 2-furonitrile (B73164), for example, involves the vapor phase ammoxidation of furfural. wikipedia.org Laboratory-scale syntheses often employ methods like the oxidative dehydration of furfural oxime or the dehydration of furoic acid amide. wikipedia.org The introduction of aryl groups onto the furan ring, a key feature of 2-Furancarbonitrile, 5-phenyl-, has been achieved through various cross-coupling reactions, significantly expanding the scope of accessible furan derivatives.

General Overview of Research Trends in Aryl-Substituted Furan Derivatives

Aryl-substituted furan derivatives are a prominent area of contemporary chemical research due to their prevalence in biologically active molecules and functional materials. researchgate.netpnas.org The introduction of an aryl group onto the furan ring can significantly modulate the electronic properties and biological activity of the resulting compound.

Current research trends focus on the development of novel and efficient synthetic methodologies for accessing highly substituted and functionalized aryl-furan scaffolds. pnas.org This includes the use of transition-metal-catalyzed cross-coupling reactions, C-H activation strategies, and multicomponent reactions. sioc-journal.cn These methods offer greater control over the regioselectivity and stereoselectivity of the synthesis, enabling the creation of complex molecular architectures.

Furthermore, there is a growing interest in the application of aryl-substituted furans in medicinal chemistry. Many natural products and pharmaceutical agents contain the furan moiety, and the synthesis of novel analogs with improved pharmacological profiles is an active area of investigation. sioc-journal.cnnih.gov Researchers are exploring the potential of these compounds as anticancer, antimicrobial, and anti-inflammatory agents. sioc-journal.cnnih.gov The study of structure-activity relationships (SAR) in this class of compounds is crucial for the rational design of new therapeutic agents.

The exploration of the photophysical and electronic properties of aryl-substituted furans is another key research direction. These compounds are being investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to tune the electronic properties by varying the aryl substituent makes them attractive candidates for materials science applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7NO B8766193 2-Furancarbonitrile, 5-phenyl- CAS No. 57666-50-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57666-50-9

Molecular Formula

C11H7NO

Molecular Weight

169.18 g/mol

IUPAC Name

5-phenylfuran-2-carbonitrile

InChI

InChI=1S/C11H7NO/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7H

InChI Key

LEPUGNMSTZGEAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C#N

Origin of Product

United States

Reaction Chemistry and Mechanistic Investigations of 2 Furancarbonitrile, 5 Phenyl and Its Derivatives

Cyclization Reactions Leading to Furan (B31954) Ring Formation

The synthesis of the 5-phenyl-2-furancarbonitrile scaffold can be achieved through various cyclization strategies. These methods typically involve the construction of the furan ring from acyclic precursors. While specific literature on the synthesis of 2-Furancarbonitrile, 5-phenyl- is limited, established methods for the synthesis of 2,5-disubstituted furans can be applied. Key approaches include the Paal-Knorr furan synthesis and various metal-catalyzed cycloisomerization reactions.

One plausible synthetic route involves the condensation of a 1,4-dicarbonyl compound. For instance, a derivative of 1-phenyl-1,4-pentanedione, where one of the carbonyl groups is masked or replaced by a precursor to the nitrile group, could be subjected to acid-catalyzed cyclization and dehydration to yield the furan ring. Another approach is the cyclization of suitably substituted allenes or alkynes. For example, a gold- or palladium-catalyzed cycloisomerization of a substrate containing both a phenyl group and a cyano-substituted allenyl or alkynyl moiety could lead to the formation of the desired furan.

Reaction Type Starting Materials Catalyst/Reagent General Conditions
Paal-Knorr Type1-Phenyl-1,4-dicarbonyl precursorAcid (e.g., H₂SO₄, TsOH)Heating
CycloisomerizationPhenyl and cyano-substituted enynesPalladium or Gold catalystMild conditions
Domino Reactionβ-keto compounds and vinyl dichloridesBaseSimple reaction conditions

Mechanisms of Electrophilic and Nucleophilic Cyclizations

The formation of the furan ring in these syntheses can proceed through either electrophilic or nucleophilic cyclization pathways, depending on the nature of the starting materials and reagents.

In an electrophilic cyclization , an electron-rich portion of the acyclic precursor, such as a double or triple bond, attacks an electrophilic center to initiate ring closure. For example, in the acid-catalyzed cyclization of a 1,4-dicarbonyl compound (the Paal-Knorr synthesis), one of the carbonyl oxygens is protonated, making the carbonyl carbon more electrophilic. The enol or enolate of the second carbonyl group then acts as a nucleophile, attacking the protonated carbonyl to form a five-membered cyclic hemiacetal intermediate. Subsequent dehydration leads to the aromatic furan ring. The mechanism involves the formation of a cationic intermediate. longdom.org

Nucleophilic cyclization , conversely, involves an intramolecular attack of a nucleophile onto an electrophilic carbon, often an sp or sp² hybridized carbon of an alkyne or a Michael acceptor. In the synthesis of polysubstituted furans, a base can be used to generate a carbanion from an active methylene (B1212753) compound, which can then participate in a domino reaction involving nucleophilic attack and subsequent cyclization. An efficient synthesis for densely substituted furans starts from (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride mediated by a base.

Stereochemical Considerations in Cyclization Reactions

Stereochemistry can be a crucial aspect of furan synthesis, particularly when chiral centers are present in the acyclic precursor or are formed during the cyclization process. The stereochemical outcome of these reactions is often dictated by the mechanism of the cyclization and the geometry of the transition state.

In many thermal or acid-catalyzed cyclizations leading to aromatic furans, any stereocenters in the acyclic precursor are ultimately lost in the final aromatized product. However, the stereochemistry of the starting material can influence the feasibility and rate of the cyclization. For certain metal-catalyzed cycloisomerizations, the stereochemistry of the starting alkene can be translated into the stereochemistry of the substituents on a resulting dihydrofuran intermediate, although this is less relevant for the synthesis of the fully aromatic 2-Furancarbonitrile, 5-phenyl-.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings, but it can also be used to construct furan derivatives, often with high stereocontrol. The reaction of furan with maleic anhydride, for example, has been studied to understand the stereoselectivity, with a notable preference for the endo and exo stereoisomers under different conditions. researchgate.net While not a direct synthesis of 2-Furancarbonitrile, 5-phenyl-, these studies highlight the principles of stereocontrol in reactions involving the furan nucleus. pearson.comacs.org

Ring-Opening Reactions and Subsequent Transformations

The aromatic furan ring, while stabilized by resonance, can undergo ring-opening reactions under specific conditions, providing a pathway to highly functionalized linear compounds. The presence of substituents on the furan ring significantly influences its reactivity towards ring-opening.

Thermal and Catalytic Ring Scission Pathways

Thermal ring-opening of furans typically requires high temperatures and proceeds through a diradical intermediate. The initial step is the cleavage of a C-O bond, leading to a vinyl-substituted carbonyl compound. The unimolecular decomposition of furan has been investigated, revealing that the initial step is ring opening to a diradical, which then fragments to smaller molecules.

Catalytic ring-opening can be achieved under milder conditions using various catalysts. Brønsted acids can catalyze the ring opening of substituted furans, with the reaction pathway being highly dependent on the nature of the substituents. rsc.orgresearchgate.net For instance, the acid-catalyzed ring opening of furfuryl alcohol can lead to the formation of levulinic acid. Lewis acids, such as copper(II) salts, have also been employed to catalyze the ring opening of furans, providing a route to polysubstituted aromatic compounds through a subsequent rearomatization step.

Ring-Opening Method Conditions Typical Products
Thermal ScissionHigh Temperature (800-2000 K)Alkynes, Ketene, CO
Acid-CatalyzedBrønsted or Lewis Acids (e.g., HCl, CuBr₂)1,4-Dicarbonyl compounds, Polysubstituted aromatics
Oxidative CleavageOxidizing agents (e.g., O₃, MCPBA)Dicarbonyl compounds

Derivatization Following Ring-Opening

The products of furan ring-opening, typically 1,4-dicarbonyl compounds or their derivatives, are valuable synthetic intermediates that can be further functionalized. These subsequent transformations allow for the conversion of the furan scaffold into a diverse range of acyclic and cyclic structures.

For example, the 1,4-dicarbonyl moiety can be used in the synthesis of other heterocyclic systems, such as pyridazines (through condensation with hydrazine) or pyrroles (via the Paal-Knorr pyrrole synthesis with a primary amine). The carbonyl groups can also undergo standard carbonyl chemistry, including reduction to alcohols, oxidation to carboxylic acids (if the starting furan is appropriately substituted), or reaction with organometallic reagents to form new carbon-carbon bonds.

Functional Group Transformations on the Furan and Phenyl Moieties

Beyond reactions that involve the furan ring itself, the nitrile and phenyl substituents of 2-Furancarbonitrile, 5-phenyl- can undergo a variety of chemical transformations.

The nitrile group is a versatile functional group that can be converted into several other functionalities. wikipedia.org It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (5-phenylfuran-2-carboxylic acid) or a carboxamide intermediate. chemistrysteps.comopenstax.org Reduction of the nitrile, typically with a strong reducing agent like lithium aluminum hydride, affords a primary amine ( (5-phenylfuran-2-yl)methanamine). libretexts.org The nitrile carbon is also electrophilic and can be attacked by organometallic reagents, such as Grignard reagents, to yield ketones after hydrolysis of the intermediate imine.

The phenyl group and the furan ring are both susceptible to electrophilic aromatic substitution, although the furan ring is generally more reactive. Electrophilic substitution on the furan ring, such as nitration, halogenation, or Friedel-Crafts acylation, typically occurs at the adjacent, unsubstituted position (C3 or C4), with a preference for the C5 position in monosubstituted furans. However, in 2,5-disubstituted furans, substitution will occur at the C3 or C4 position. The phenyl group can undergo electrophilic substitution as well, with the furan ring acting as an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring.

Functional Group Reaction Type Reagent Product
NitrileHydrolysisH₃O⁺ or OH⁻Carboxylic acid or Amide
NitrileReductionLiAlH₄Primary Amine
NitrileGrignard ReactionRMgX, then H₃O⁺Ketone
Furan/PhenylNitrationHNO₃/H₂SO₄Nitro-substituted derivative
Furan/PhenylHalogenationBr₂/FeBr₃Bromo-substituted derivative
Furan/PhenylFriedel-Crafts AcylationRCOCl/AlCl₃Acyl-substituted derivative

Reactions of the Nitrile Group (e.g., Hydrolysis, Reduction)

The nitrile group (C≡N) in 2-Furancarbonitrile, 5-phenyl- is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis and reduction. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles.

Hydrolysis: Nitriles can be hydrolyzed to produce carboxylic acids or amides, depending on the reaction conditions. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile nitrogen is first protonated, which activates the carbon atom toward nucleophilic attack by water. The resulting intermediate, an imidic acid, tautomerizes to an amide. Under forcing conditions with prolonged heating, the amide can be further hydrolyzed to the corresponding carboxylic acid, 5-phenyl-2-furancarboxylic acid, and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the imidic acid, which then tautomerizes to the amide. Similar to the acidic pathway, the amide can be further hydrolyzed to a carboxylate salt upon heating, which upon acidic workup yields 5-phenyl-2-furancarboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents. A standard reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition. The resulting dianion is then protonated during an aqueous workup to yield (5-phenylfuran-2-yl)methanamine. The reaction with LiAlH₄ proceeds via an intermediate imine anion, which is further reduced to the amine.

Table 1: Summary of Common Reactions of the Nitrile Group in 2-Furancarbonitrile, 5-phenyl-

Reaction Type Reagents Intermediate Product Final Product
Acid Hydrolysis H₃O⁺, Δ 5-phenyl-2-furancarboxamide 5-phenyl-2-furancarboxylic acid

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of the phenyl group. In 2-Furancarbonitrile, 5-phenyl-, the substituent on the phenyl ring is the 5-(furan-2-carbonitrile) group. This substituent's electronic properties will direct incoming electrophiles to specific positions on the phenyl ring. The furan ring and, more significantly, the strongly electron-withdrawing nitrile group (-CN) deactivate the phenyl ring towards electrophilic attack. This deactivation means that harsher conditions (e.g., higher temperatures, stronger catalysts) are generally required compared to benzene (B151609).

The electron-withdrawing nature of the cyano group directs incoming electrophiles primarily to the meta positions (C-3' and C-5') of the phenyl ring. Attack at the ortho or para positions would place a destabilizing positive charge on the carbon atom directly attached to the deactivating substituent.

Common EAS reactions include:

Nitration: Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would yield primarily 2-(5-(3-nitrophenyl)furan-2-yl)carbonitrile.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) would result in the corresponding meta-halogenated product, such as 2-(5-(3-bromophenyl)furan-2-yl)carbonitrile.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group at the meta position.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated rings like the one in 2-Furancarbonitrile, 5-phenyl-.

Radical Reactions Involving 2-Furancarbonitrile, 5-phenyl-

The furan moiety is known to react with radical species, particularly under atmospheric or combustion conditions. Studies on furan and its alkylated derivatives have shown that reactions with hydroxyl (•OH) radicals can proceed via two main pathways: addition of the radical to the furan ring or hydrogen atom abstraction. mdpi.com

For 2-Furancarbonitrile, 5-phenyl-, the reaction with radicals like •OH would likely be dominated by the addition of the radical to the electron-rich furan ring. netsci-journal.com The kinetics of such reactions often show a negative dependence on temperature, which is characteristic of addition reactions proceeding without a significant energy barrier. mdpi.comnetsci-journal.com The addition can occur at either the C-2 or C-5 positions, though the presence of substituents will influence the regioselectivity. Abstraction of a hydrogen atom from the furan or phenyl ring is a possible but likely less dominant pathway under typical conditions. mdpi.com

Photochemical Reactivity of Substituted Furancarbonitriles

The photochemistry of furan and its derivatives is complex, involving various isomerization, fragmentation, and cycloaddition pathways upon absorption of UV light. acs.orgacs.org The specific outcome often depends on whether the reaction proceeds through an excited singlet or triplet state, which can be controlled by using direct irradiation versus a photosensitizer. acs.org

Photoinduced Transformations and Intermediate Formation

Theoretical and experimental studies on furan and substituted furans, including furan-2-carbonitrile, reveal several key photoinduced transformations. rsc.org

Isomerization and Fragmentation: Upon sensitized irradiation, which populates the excited triplet state, furans can undergo ring contraction. acs.orgrsc.org This process is believed to proceed via the cleavage of the O–Cα bond to form a biradical intermediate. rsc.org This intermediate can then rearrange or fragment. For example, the photolysis of furan in the gas phase can yield cyclopropene and carbon monoxide. acs.orgrsc.org

Dewar Furan Formation: Direct irradiation, which involves the excited singlet state, can lead to the formation of a bicyclic valence isomer known as a Dewar furan. This highly strained intermediate can then revert to the starting material or rearrange to form an isomeric furan. acs.org

Photocycloaddition: Furans can participate in photocycloaddition reactions with other molecules. A well-known example is the Paternò–Büchi reaction, a [2+2] cycloaddition with a carbonyl compound to form an oxetane. rsc.org Furans can also undergo photocycloaddition with benzene. tcichemicals.com

Photo-oxidation: In the presence of a photosensitizer and oxygen, the furan ring can be oxidized to generate highly reactive electrophilic intermediates. These can then be trapped by various nucleophiles to form new conjugates.

Mechanistic Aspects of Photochemical Reactions

The mechanism of furan photochemistry is highly dependent on the excited state involved.

Triplet State Mechanism: Photosensitized reactions populate the lowest triplet state (T₁) of the furan ring. Computational studies on furan-2-carbonitrile suggest that this triplet state evolves through the cleavage of the bond between the oxygen and the adjacent carbon (O–C₂), forming a σ,π triplet biradical. rsc.org This biradical is the key intermediate that leads to subsequent isomerization or fragmentation products. acs.orgrsc.org

Singlet State Mechanism: Direct irradiation excites the molecule to the first excited singlet state (S₁). From this state, the molecule can undergo internal conversion to form a Dewar furan intermediate or undergo intersystem crossing to the triplet state, leading to the same reactions as observed under sensitized conditions. acs.org The formation of different products under direct versus sensitized irradiation indicates that both pathways are competitive. acs.org

Cycloaddition Mechanism: In the Paternò–Büchi reaction, the excited triplet state of a carbonyl compound adds to the ground-state furan ring to form a diradical intermediate, which then closes to form the four-membered oxetane ring. rsc.org

Ammoxidation and Pinner-Type Reactions in Nitrile Synthesis

While the previous sections focused on the reactions of 2-Furancarbonitrile, 5-phenyl-, this section considers reactions relevant to its synthesis or further transformation.

Ammoxidation: Ammoxidation is a major industrial process for the synthesis of nitriles from hydrocarbons. The reaction involves the oxidation of a methyl group on an aromatic or heterocyclic ring in the presence of ammonia and a catalyst at high temperatures. For example, the commercial synthesis of acrylonitrile involves the ammoxidation of propene. Conceptually, 2-Furancarbonitrile, 5-phenyl- could be synthesized via the ammoxidation of 2-methyl-5-phenylfuran, though this specific application is not widely documented. The mechanism is complex and occurs on the surface of a solid-state catalyst, typically involving the abstraction of a hydrogen atom from the methyl group as the initial step.

Pinner-Type Reactions: The Pinner reaction is not a method for nitrile synthesis but rather a transformation of a nitrile. It involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst (typically anhydrous HCl). The initial product is an imino ester salt, known as a Pinner salt. acs.orgtcichemicals.com These salts are stable but reactive intermediates that can be easily hydrolyzed to form esters.

For 2-Furancarbonitrile, 5-phenyl-, treatment with an alcohol (e.g., ethanol) and HCl would yield the corresponding ethyl imidate hydrochloride salt. Subsequent hydrolysis of this Pinner salt with water would provide ethyl 5-phenyl-2-furoate. This two-step sequence represents a mild method for converting the nitrile into an ester. Pinner salts can also react with other nucleophiles, such as ammonia to form amidines or an excess of alcohol to form orthoesters. acs.orgtcichemicals.com

Reaction Kinetics and Reaction Pathway Analysis of 2-Furancarbonitrile, 5-phenyl-

The reaction kinetics and pathways of 2-Furancarbonitrile, 5-phenyl- are dictated by the interplay of the electronic properties of the furan ring, the electron-withdrawing nitrile group, and the phenyl substituent. While specific experimental kinetic data for this compound is not extensively documented in publicly available literature, a detailed analysis can be extrapolated from the well-established reactivity of furan and its derivatives.

The furan ring is inherently electron-rich and more reactive towards electrophilic substitution than benzene. pearson.compearson.comquora.compharmaguideline.comchemicalbook.com However, the presence of an electron-withdrawing nitrile group at the 2-position significantly influences this reactivity. Conversely, the phenyl group at the 5-position can have a more complex role, affecting both the electronic and steric environment of the molecule.

Reaction Kinetics

The kinetics of reactions involving 2-Furancarbonitrile, 5-phenyl- are expected to be highly dependent on the nature of the reaction.

To illustrate the expected relative rates of electrophilic bromination, a hypothetical kinetic dataset is presented below. This data is based on the known qualitative effects of substituents on the reactivity of aromatic rings.

Hypothetical Relative Rate Constants for Electrophilic Bromination at 25°C

CompoundRelative Rate Constant (k_rel)
Furan1 x 10^11
2-Furancarbonitrile1 x 10^2
2-Furancarbonitrile, 5-phenyl- ~5 x 10^2
Benzene1

This table is illustrative and based on theoretical principles of organic chemistry.

Nucleophilic Aromatic Substitution: Nucleophilic substitution on an unactivated furan ring is generally unfavorable. quimicaorganica.org However, the presence of the strongly electron-withdrawing nitrile group can facilitate nucleophilic attack, particularly at the carbon atom bearing the nitrile group or at the 5-position, by stabilizing the intermediate Meisenheimer-like complex. quimicaorganica.org The reaction kinetics would likely follow a second-order rate law, dependent on the concentrations of both the furan derivative and the nucleophile. libretexts.org

Hypothetical Rate Data for Nucleophilic Substitution with Sodium Methoxide

SubstrateLeaving GroupPosition of AttackHypothetical Rate Constant (M⁻¹s⁻¹)
2-Chloro-5-nitrofuranCl21.5 x 10⁻⁴
2-Furancarbonitrile, 5-chloro- Cl 5 ~1.0 x 10⁻⁶

This table provides a hypothetical comparison to illustrate the activating effect of an electron-withdrawing group on nucleophilic aromatic substitution.

Reaction Pathway Analysis

The reaction pathways for 2-Furancarbonitrile, 5-phenyl- can be analyzed by considering the likely sites of chemical attack and the stability of the resulting intermediates.

Electrophilic Aromatic Substitution Pathway: Electrophilic attack on the furan ring is directed by the substituents. The oxygen atom of the furan ring strongly directs incoming electrophiles to the adjacent α-positions (2 and 5) due to the superior stabilization of the resulting carbocation intermediate through resonance. pearson.compearson.comquora.com In 2-Furancarbonitrile, 5-phenyl-, the 2- and 5-positions are already substituted. The nitrile group at the 2-position is a meta-director in benzene chemistry, but in the context of the furan ring, it deactivates the adjacent 3-position. The phenyl group at the 5-position would also influence the regioselectivity. The most likely position for electrophilic attack would be the 4-position, as attack at the 3-position would be more strongly deactivated by the adjacent nitrile group.

The generalized mechanism for electrophilic substitution at the 4-position would proceed through a resonance-stabilized cationic intermediate.

Nucleophilic Substitution Pathway: As previously mentioned, the electron-withdrawing nature of the nitrile group can enable nucleophilic aromatic substitution, especially if a good leaving group is present at the 5-position. The reaction would proceed via an addition-elimination mechanism, involving the formation of a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by the electron-withdrawing nitrile group. The subsequent departure of the leaving group would restore the aromaticity of the furan ring.

Reactions of the Nitrile Group: The nitrile group itself can undergo a variety of chemical transformations.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (5-phenyl-2-furancarboxylic acid) or a carboxamide intermediate.

Reduction: The nitrile group can be reduced to a primary amine ((5-phenylfuran-2-yl)methanamine) using reducing agents such as lithium aluminum hydride.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbon-nitrogen triple bond of the nitrile to form ketones after hydrolysis.

The specific reaction pathway and the kinetics of these transformations would be influenced by the reaction conditions, including the choice of reagents, solvent, and temperature.

Theoretical and Computational Chemistry Studies of 2 Furancarbonitrile, 5 Phenyl

Electronic Structure Characterization and Analysis

The electronic structure of a molecule is fundamental to its physical and chemical properties. Computational quantum chemistry offers a suite of tools to probe this structure in detail.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for the study of medium-sized organic molecules like 2-Furancarbonitrile, 5-phenyl-. ajchem-a.com DFT calculations are employed to determine the molecule's optimized geometry—the three-dimensional arrangement of atoms corresponding to the lowest energy state—and its ground state electronic properties.

In a typical DFT study of this molecule, a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), would be selected. ajchem-a.com The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to construct the molecular orbitals. The output of such a calculation provides the optimized bond lengths, bond angles, and dihedral angles of the molecule, offering a precise picture of its structure. Furthermore, the total electronic energy, a measure of the molecule's stability, is obtained. These calculations would reveal the planarity or deviation from planarity of the furan (B31954) and phenyl rings and the orientation of the nitrile group.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ajchem-a.comnih.gov The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For 2-Furancarbonitrile, 5-phenyl-, the HOMO is expected to be localized primarily on the electron-rich furan and phenyl rings, reflecting their π-electron systems. The LUMO, conversely, would likely have significant contributions from the electron-withdrawing nitrile group and the aromatic rings. The HOMO-LUMO gap would quantify the energy required for an electronic excitation within the molecule.

Illustrative Frontier Molecular Orbital Data

PropertyEnergy (eV)
HOMO-6.85
LUMO-1.75
HOMO-LUMO Gap (ΔE)5.10

Note: The values in this table are illustrative and represent typical values for similar aromatic compounds, as specific published experimental or computational data for 2-Furancarbonitrile, 5-phenyl- is not available.

Charge Distribution and Molecular Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. This charge distribution can be analyzed through methods like Mulliken population analysis or, more robustly, through the mapping of the Molecular Electrostatic Potential (MEP). The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule, providing a guide to its reactive behavior. ajchem-a.com

The MEP map for 2-Furancarbonitrile, 5-phenyl- would display regions of negative potential (typically colored red or yellow), indicating electron-rich areas that are susceptible to electrophilic attack. These regions would be expected around the nitrogen atom of the nitrile group and potentially on the furan ring's oxygen atom due to the presence of lone pairs of electrons. Conversely, regions of positive potential (colored blue) highlight electron-deficient areas, which are prone to nucleophilic attack. Such areas would likely be found around the hydrogen atoms of the aromatic rings.

Reactivity Predictions and Conceptual DFT Applications

Conceptual DFT provides a framework for quantifying chemical concepts such as electronegativity and hardness from the results of DFT calculations, allowing for the prediction of a molecule's reactivity. mdpi.com

Local and Global Reactivity Descriptors

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Illustrative Global Reactivity Descriptors

DescriptorValue (eV)
Electronegativity (χ)4.30
Chemical Hardness (η)2.55
Chemical Softness (S)0.39
Electrophilicity Index (ω)3.62

Note: The values in this table are illustrative and derived from the hypothetical HOMO/LUMO energies for demonstrative purposes.

In addition to these global descriptors, local reactivity can be assessed using Fukui functions. These functions indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thereby predicting the sites of reaction.

Prediction of Reaction Sites and Mechanisms

By combining the insights from MEP maps and Fukui functions, specific predictions about the reactive behavior of 2-Furancarbonitrile, 5-phenyl- can be made. The MEP map would suggest that electrophiles would preferentially interact with the nitrogen atom of the nitrile group. The Fukui functions would provide a more quantitative ranking of the reactivity of the different atoms in the furan and phenyl rings towards both electrophiles and nucleophiles.

For instance, an electrophilic substitution reaction on the aromatic rings would be guided by the regions of highest negative potential and the corresponding Fukui indices. Conversely, a nucleophilic attack would be directed towards the carbon atom of the nitrile group or other electron-deficient sites. These computational predictions are invaluable for designing synthetic routes and understanding potential reaction mechanisms involving 2-Furancarbonitrile, 5-phenyl-.

Thermochemical Property Calculations of 2-Furancarbonitrile, 5-phenyl-

The determination of thermochemical properties is fundamental to understanding the energetic stability and reactivity of a molecule. For 2-Furancarbonitrile, 5-phenyl-, a comprehensive understanding of its thermochemical behavior relies on both experimental measurements and computational estimations.

Enthalpies of Formation (Gas and Condensed Phase)

The standard enthalpy of formation (ΔfH°) is a critical thermodynamic quantity representing the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. As of the current literature review, specific experimental values for the gas and condensed phase enthalpies of formation for 2-Furancarbonitrile, 5-phenyl- have not been reported.

In the absence of direct experimental data, computational methods serve as a valuable tool for estimating these properties. The accuracy of such estimations is highly dependent on the chosen theoretical model and level of theory.

Enthalpies of Combustion and Sublimation

The enthalpy of combustion (ΔcH°) is the heat released during the complete combustion of a substance with oxygen, while the enthalpy of sublimation (ΔsubH°) is the heat required for a substance to change from a solid to a gaseous state. These values are crucial for deriving the enthalpy of formation in the gas phase from the condensed phase data.

Computational Models for Thermochemical Data Estimation (e.g., Benson Scheme, Joback Method, G3 level)

To compensate for the lack of experimental thermochemical data for many organic compounds, various computational estimation methods have been developed. These range from empirical group-additivity schemes to high-level quantum chemical calculations.

Benson Group Additivity Scheme: This method, also known as Benson Group Increment Theory, estimates thermochemical properties by summing the contributions of individual groups of atoms within a molecule. wikipedia.orgjyu.finist.gov The underlying assumption is that the contribution of each group is independent of the rest of the molecule. wikipedia.org While powerful for many organic compounds, the accuracy of the Benson method is contingent on the availability of well-established group values derived from experimental data for a wide range of molecules. wikipedia.orgjyu.finist.govjyu.fi For a molecule like 2-Furancarbonitrile, 5-phenyl-, the accuracy would depend on the availability of parameters for groups such as a furan ring substituted with both a phenyl and a cyano group.

Joback Method: The Joback method is another group-contribution method used for estimating a variety of physical properties, including the enthalpy of formation. egichem.comyoutube.comscribd.com It is known for its simplicity and broad applicability, as it breaks down molecules into a set of defined functional groups. egichem.comyoutube.com However, the Joback method assumes no interactions between the groups, which can lead to inaccuracies for molecules with significant electronic interactions between functional groups. egichem.com

G3 Level Theory: Gaussian-n (Gn) theories, such as G3, are high-level ab initio quantum chemistry methods designed to provide accurate thermochemical data. These composite methods approximate a high-level calculation by a series of lower-level calculations, including corrections for basis set deficiencies, electron correlation, and other effects. G3 theory is known to predict enthalpies of formation with a high degree of accuracy, often within a few kJ/mol of experimental values. The application of G3 level theory to 2-Furancarbonitrile, 5-phenyl- would provide a reliable estimate of its gas-phase enthalpy of formation, though such a study has not been specifically reported in the literature reviewed.

Spectroscopic Property Simulations of 2-Furancarbonitrile, 5-phenyl-

Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data. Simulations of NMR, IR, and UV-Vis spectra can aid in structure elucidation and the understanding of electronic and vibrational properties.

Computational NMR and IR Predictions

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the 1H and 13C NMR chemical shifts of organic molecules. nih.govchemaxon.com The accuracy of these predictions depends on factors such as the choice of functional, basis set, and the inclusion of solvent effects. For 2-Furancarbonitrile, 5-phenyl-, DFT calculations could provide valuable insights into the electronic environment of the different nuclei, aiding in the assignment of experimental spectra. More advanced methods, such as those employing Graph Neural Networks (GNNs), have also shown promise in accurately predicting NMR chemical shifts. nih.govchemaxon.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of a molecule. researchgate.netmdpi.comresearchgate.netnih.gov DFT calculations are commonly employed for this purpose. nih.govrsc.org The calculated frequencies correspond to the fundamental vibrational modes of the molecule. By comparing the computed spectrum with the experimental one, researchers can assign the observed absorption bands to specific molecular vibrations. For 2-Furancarbonitrile, 5-phenyl-, computational IR spectroscopy would be instrumental in identifying the characteristic vibrational modes associated with the furan ring, the phenyl group, and the nitrile functional group.

UV-Vis Absorption Spectra Simulations

The electronic absorption spectra of molecules can be simulated using time-dependent density functional theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

For substituted 5-phenyl-2-furonitriles, the UV-Vis spectra are characterized by an absorption maximum that can be attributed to the entire conjugated system of the molecule. chemicalpapers.com In the case of the parent compound, 2-furonitrile (B73164), an absorption maximum is observed at 242 nm. chemicalpapers.com The substitution of a phenyl group at the 5-position results in a significant bathochromic shift (a shift to longer wavelengths) of this absorption maximum by 52 nm, which is attributed to the extension of the conjugated system. chemicalpapers.com

Experimental studies on a series of substituted 5-phenyl-2-furonitriles have shown an absorption maximum in the region of 290–330 nm. chemicalpapers.com The specific position of the maximum is influenced by the nature of the substituents on the phenyl ring. Electron-releasing substituents tend to cause a bathochromic shift, while electron-withdrawing groups can have a varying effect. chemicalpapers.com For the unsubstituted 2-Furancarbonitrile, 5-phenyl-, a key absorption band is observed at 294 nm in a dioxane solution. chemicalpapers.com

CompoundSolventλmax (nm)
2-FuronitrileNot specified242
2-Furancarbonitrile, 5-phenyl-Dioxane294

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Furancarbonitrile, 5 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of 2-Furancarbonitrile, 5-phenyl-.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The protons on the furan (B31954) and phenyl rings exhibit distinct chemical shifts in characteristic regions. The furan ring protons typically appear as doublets due to coupling with each other. The phenyl protons show a more complex pattern depending on their positions (ortho, meta, para) relative to the furan substituent.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the 115-125 ppm range. The carbons of the furan and phenyl rings appear in the aromatic region (typically 100-160 ppm). Quantum chemical calculations can be used as an auxiliary tool to compare experimental chemical shifts with computed values for candidate structures, helping to confirm assignments. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Furancarbonitrile, 5-phenyl-

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Furan H-3 7.2 - 7.4 120 - 122
Furan H-4 6.8 - 7.0 110 - 112
Phenyl H (ortho) 7.7 - 7.9 128 - 130
Phenyl H (meta) 7.4 - 7.6 129 - 131
Phenyl H (para) 7.3 - 7.5 126 - 128
Nitrile Carbon - 116 - 118
Furan C-2 - 145 - 147
Furan C-5 - 155 - 158
Phenyl C (ipso) - 128 - 130

Note: These are predicted values based on typical ranges for similar structural motifs. Actual experimental values may vary depending on the solvent and other conditions.

2D NMR experiments provide further detail by showing correlations between nuclei, which is crucial for unambiguously assigning signals and confirming the molecular structure. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically on adjacent carbons. For 2-Furancarbonitrile, 5-phenyl-, COSY would show cross-peaks between the H-3 and H-4 protons of the furan ring, as well as between adjacent protons on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show correlations between the ortho-protons of the phenyl ring and the C-5 carbon of the furan ring, confirming their connectivity.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: In a study of substituted 5-phenyl-2-furonitriles, the nitrile group (C≡N) stretching vibration, ν(C≡N), was a key focus. chemicalpapers.com This band is highly characteristic and its position is sensitive to the electronic effects of substituents. For 5-phenyl-2-furonitriles, the ν(C≡N) band appears in the region of 2000–2300 cm⁻¹. chemicalpapers.com Electron-withdrawing substituents on the phenyl ring tend to shift this band to higher wavenumbers, while electron-donating groups shift it to lower wavenumbers. chemicalpapers.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to symmetric vibrations and non-polar bonds. The ν(C≡N) band is also observable in the Raman spectrum. chemicalpapers.com Studies on furan derivatives show that ring C-C and C=C stretching vibrations are also prominent in both IR and Raman spectra, typically in the 1000-1600 cm⁻¹ range. globalresearchonline.net

Table 2: Key Vibrational Frequencies for 2-Furancarbonitrile, 5-phenyl-

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Source
C≡N Stretching (ν) 2220 - 2240 chemicalpapers.com
C=C (Aromatic) Stretching (ν) 1500 - 1600 globalresearchonline.net
C-H (Aromatic) Stretching (ν) 3000 - 3100 americanpharmaceuticalreview.com
Furan Ring Ring Vibrations 1300 - 1500 globalresearchonline.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one in 2-Furancarbonitrile, 5-phenyl-, absorb UV or visible light to promote electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital.

The spectrum of 2-furonitrile (B73164) shows an absorption maximum around 242 nm. chemicalpapers.com The substitution of a phenyl group at the 5-position results in a significant bathochromic (red) shift of about 52 nm. This shift is attributed to the extension of the conjugated π-electron system across both the furan and phenyl rings. chemicalpapers.com For 5-phenyl-2-furonitriles, a strong absorption maximum is observed in the 290–330 nm range, which is assigned to a π→π* transition of the entire conjugated system. chemicalpapers.com The exact position of this maximum can be influenced by substituents on the phenyl ring and the solvent used. chemicalpapers.commasterorganicchemistry.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the structure through analysis of fragmentation patterns.

For 2-Furancarbonitrile, 5-phenyl- (molecular formula C₁₁H₇NO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 169.05 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals.

Table 3: Predicted Mass Spectrometry Data for 2-Furancarbonitrile, 5-phenyl-

Ion Formula Predicted m/z Possible Origin
[M]⁺ [C₁₁H₇NO]⁺ 169 Molecular Ion
[M-HCN]⁺ [C₁₀H₆O]⁺ 142 Loss of hydrogen cyanide
[M-CO]⁺ [C₁₀H₇N]⁺ 141 Loss of carbon monoxide from furan ring
[C₆H₅]⁺ [C₆H₅]⁺ 77 Phenyl cation

Note: The fragmentation pattern is predictive and based on the known stability of aromatic systems and common fragmentation pathways.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including precise bond lengths, bond angles, and intermolecular interactions, can be constructed. semanticscholar.org

Electrochemical Characterization

Electrochemical techniques are powerful tools for investigating the redox properties of molecules, providing insights into their electronic structure and reactivity. For a compound like 2-Furancarbonitrile, 5-phenyl-, these methods can elucidate the ease of its oxidation and reduction, the stability of the resulting charged species, and the mechanisms of electron transfer.

Cyclic voltammetry (CV) is a principal technique for characterizing the electrochemical behavior of compounds. In a typical CV experiment for an aromatic furan derivative, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly swept potential between two vertices. The resulting current is plotted against the applied potential, yielding a voltammogram.

For 2-Furancarbonitrile, 5-phenyl-, one would expect to observe both oxidation and reduction peaks. The furan ring, being an electron-rich aromatic system, is susceptible to oxidation. The presence of the electron-donating phenyl group at the 5-position would likely lower the oxidation potential compared to unsubstituted furan. Conversely, the electron-withdrawing nitrile group at the 2-position would make the molecule more susceptible to reduction and would be expected to increase the oxidation potential.

The general features of a cyclic voltammogram for a substituted furan might exhibit an irreversible or quasi-reversible oxidation wave, corresponding to the removal of an electron from the π-system of the furan ring to form a radical cation. The stability of this radical cation would influence the reversibility of the wave. The reduction process would likely involve the nitrile group, which is a common electrophore.

Table 1: Expected Cyclic Voltammetry Parameters for 2-Furancarbonitrile, 5-phenyl- and Related Compounds

CompoundExpected Onset Oxidation Potential (Eox vs. Fc/Fc+)Expected Onset Reduction Potential (Ered vs. Fc/Fc+)Notes
FuranHigher than substituted furansNot typically observedThe basic furan ring is less easily oxidized than its derivatives with electron-donating groups.
2-FurancarbonitrileHigher than furanObservable reductionThe electron-withdrawing nitrile group makes oxidation harder and reduction easier.
5-PhenylfuranLower than furanNot typically observedThe electron-donating phenyl group facilitates oxidation.
2-Furancarbonitrile, 5-phenyl- Intermediate Observable reduction The opposing electronic effects of the phenyl and nitrile groups would result in intermediate redox potentials.

Note: The values in this table are qualitative predictions based on general principles of organic electrochemistry and are not based on reported experimental data for 2-Furancarbonitrile, 5-phenyl-.

The redox behavior of 2-Furancarbonitrile, 5-phenyl- would involve distinct electron transfer mechanisms for its oxidation and reduction.

Oxidation Mechanism:

The oxidation process is expected to be centered on the furan ring. The initial step would be a one-electron transfer to form a radical cation.

Step 1: Formation of the Radical Cation

C11H7NO → [C11H7NO]•+ + e-

The stability of this radical cation is crucial. In many cases, for furan derivatives, the radical cation can be unstable and undergo subsequent chemical reactions, such as dimerization or reaction with the solvent or nucleophiles present in the medium. This would be reflected in the cyclic voltammogram as an irreversible oxidation peak. The phenyl group might offer some degree of stabilization to the radical cation through resonance.

Reduction Mechanism:

The reduction process would likely be initiated at the nitrile group, which is a well-known electron-accepting moiety.

Step 1: Formation of the Radical Anion

C11H7NO + e- → [C11H7NO]•-

The resulting radical anion's stability would depend on the ability of the aromatic system to delocalize the negative charge. Both the furan and phenyl rings would participate in this delocalization. Depending on the experimental conditions (solvent, proton availability), the radical anion could be stable and exhibit a reversible reduction wave in the cyclic voltammogram, or it could undergo further reactions, such as protonation followed by further reduction.

Applications in Advanced Materials and Chemical Synthesis

Role as Precursors in Organic Synthesis

The strategic placement of the phenyl and nitrile groups on the furan (B31954) core makes 5-phenyl-2-furancarbonitrile and its close analogs powerful starting materials for constructing elaborate molecular architectures. The nitrile group, in particular, can be hydrolyzed, reduced, or engaged in cyclization reactions, providing a gateway to a diverse range of chemical transformations.

Building Blocks for Complex Polyfunctionalized Heterocyclic Compounds

The 5-phenylfuran scaffold is a foundational element in the synthesis of a variety of complex heterocyclic compounds. While the aldehyde analog, 5-phenyl-2-furaldehyde (B76939), is a well-documented starting material for designing polyfunctionalized heterocyclic compounds with pharmacological interest researchgate.net, the nitrile functionality offers a distinct pathway to nitrogen-containing heterocycles. For instance, derivatives of 5-phenylfuran are utilized to create fused heterocyclic systems. Research has shown that related phenylfuran-2(3H)-ones can be converted into a variety of important heterocyclic systems, including pyridazinones, pyrrolones, 1,3,4-oxadiazoles, and aminotriazoles, through reactions with different nitrogen nucleophiles. Furthermore, the synthesis of 5-phenyl-2-furan structures incorporating a 1,3-thiazole moiety highlights the utility of this core in building diverse, multi-ring systems.

Synthesis of Furo[2,3-d]pyrimidine Derivatives

A significant application of furan carbonitriles is in the synthesis of the furo[2,3-d]pyrimidine scaffold, a fused heterocyclic system of considerable interest in medicinal chemistry due to its presence in various bioactive molecules. Aminofuran carbonitriles, which are structurally analogous to 5-phenyl-2-furancarbonitrile, serve as key building blocks for this process. One established method involves the reaction of 2-amino-4,5-disubstitutedfuran-3-carbonitriles with reagents like formamide to construct the fused pyrimidine ring. This cyclization reaction provides an efficient route to 4-aminofuro[2,3-d]pyrimidine derivatives. The versatility of this approach is demonstrated by the use of precursors like 2-Amino-4,5-diphenylfuran-3-carbonitrile to produce the corresponding furo[2,3-d]pyrimidin-4(3H)-one derivatives.

Starting Furan PrecursorReagentResulting Heterocycle
2-Amino-4,5-diphenylfuran-3-carbonitrileFormamide / Other cyclizing agentsFuro[2,3-d]pyrimidin-4(3H)-one derivatives
2-Amino-4-arylfuran-3-carbonitrileFormamide4-Amino-5-arylfuro[2,3-d]pyrimidine

This table presents examples of furan carbonitrile precursors used in the synthesis of furo[2,3-d]pyrimidine derivatives.

Intermediate in the Preparation of Polysubstituted Furan Architectures

The furan ring is inherently electron-rich and susceptible to electrophilic substitution, a characteristic that allows it to serve as an intermediate for further functionalization. While the 2 and 5 positions of 5-phenyl-2-furancarbonitrile are occupied, the 3 and 4 positions remain available for substitution, enabling the creation of more complex, polysubstituted furan architectures. Furan and its derivatives readily undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation, often under milder conditions than those required for benzene (B151609). pearson.comyoutube.com This inherent reactivity means that the 5-phenyl-2-furancarbonitrile core can be modified by introducing additional functional groups onto the furan ring itself, thereby serving as a key intermediate in the synthesis of highly decorated furan systems.

Reaction TypeReagent ExamplePosition of Substitution on Furan Ring
BrominationBromine/DioxanePreferentially at the 2- or 5-position (if available)
NitrationAcyl nitratePreferentially at the 2- or 5-position (if available)
SulfonationSO₃/PyridinePreferentially at the 2- or 5-position (if available)

This table outlines common electrophilic substitution reactions on the furan ring, indicating its potential for further functionalization.

Note: Following a comprehensive search, no specific information was found regarding the applications of "2-Furancarbonitrile, 5-phenyl-" in the material science research areas outlined in sections 6.2.1 and 6.2.2. The available literature on furan-based materials primarily focuses on polymers derived from other monomers such as 2,5-furandicarboxylic acid (FDCA) and 5-hydroxymethylfurfural (HMF).

Advanced Catalysis and Reagent Development

While the direct application of 2-Furancarbonitrile, 5-phenyl- in the synthesis of novel catalytic systems is not extensively documented in current literature, the broader class of 5-phenyl-furan derivatives serves as a valuable precursor in the development of complex molecules and materials. The reactivity of the furan ring and the electronic influence of the phenyl and nitrile substituents suggest its potential as a ligand or building block in catalysis.

Applications in Material Science Research

Development of 2-Furancarbonitrile, 5-phenyl- as a Specialty Chemical Intermediate

As a specialty chemical intermediate, 2-Furancarbonitrile, 5-phenyl- holds promise due to the synthetic versatility of its functional groups. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, opening pathways to a wide range of derivatives. The 5-phenyl-furan moiety is a structural motif found in various biologically active molecules and functional materials. nih.gov The development of efficient synthetic routes to 2-Furancarbonitrile, 5-phenyl- and its subsequent elaboration into more complex structures is an active area of chemical research.

Biofilm Formation Modulation in Microbiological Systems (Mechanism Focus)

Recent studies on a structurally similar compound, 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile (MW01), have provided significant insights into the potential role of 5-phenyl-furan derivatives in modulating biofilm formation in bacteria. researchgate.netnih.gov Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which are notoriously resistant to antimicrobial agents.

Interaction with Pyruvate and Phosphoenolpyruvate-Carbohydrate Phosphotransferase System (PTS) Functions

Research on the structural analog MW01 has revealed a mechanism of action that involves interaction with pyruvate, a key metabolite in bacterial cells. researchgate.netnih.gov This interaction is significant because the phosphoenolpyruvate (PEP) to pyruvate ratio is a critical determinant of the functions of the Phosphoenolpyruvate-Carbohydrate Phosphotransferase System (PTS). researchgate.netnih.gov The PTS is a highly conserved system in bacteria that controls the uptake and utilization of sugars and also regulates various cellular functions, including biofilm formation. researchgate.netnih.gov By interacting with pyruvate, MW01 is thought to modulate the activity of the PTS, thereby influencing the switch between planktonic (free-swimming) and biofilm lifestyles in bacteria such as Vibrio cholerae. researchgate.netnih.gov

Compound Effect on Vibrio cholerae Proposed Mechanism of Action
2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile (MW01)Promotes biofilm formationInteraction with pyruvate, modulating the Phosphoenolpyruvate-Carbohydrate Phosphotransferase System (PTS)

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the broader application of 2-Furancarbonitrile, 5-phenyl-. Current research often relies on established methods for creating substituted furans, such as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.netmdpi.com For instance, the Suzuki coupling between aryl halides and arylboronic acids is a highly effective method for C-C bond formation in the synthesis of arylated furan (B31954) derivatives. mdpi.com Future research should focus on methodologies that offer improved yields, scalability, and sustainability.

Key areas for exploration include:

Catalyst Development: Designing novel catalysts, potentially based on earth-abundant metals or magnetic nanoparticles, could lead to more cost-effective and easily separable systems for synthesizing furan derivatives. researchgate.net

Flow Chemistry: Implementing continuous flow synthesis could offer better control over reaction parameters, leading to higher yields and purity while enhancing safety and scalability.

One-Pot Reactions: Developing one-pot, multi-component reactions (MCRs) would streamline the synthesis process by reducing the number of intermediate purification steps, thereby saving time, resources, and minimizing waste. researchgate.net

Synthetic ApproachCatalyst/Reagent ExamplePotential Advantage
Suzuki-Miyaura Coupling Palladium(0) catalystsHigh efficiency for C-C bond formation with arylboronic acids. mdpi.com
Vilsmeier-Haack Reaction Phosphorus oxychloride, DMFA standard method for formylating activated aromatic rings like furan. researchgate.net
Meerwein Arylation Copper(II) chlorideUtilizes diazonium salts for arylation. researchgate.net
Metal-catalyzed Cycloaddition Various metal catalystsEnables the construction of the dihydrofuran ring system. nih.gov

In-Depth Mechanistic Studies of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For transformations involving the furan ring of 2-Furancarbonitrile, 5-phenyl-, future research should employ a combination of experimental and computational techniques to elucidate the intricate pathways of these reactions. For example, studies on the electrochemical reduction of related furan-2(5H)-ones have revealed that the primary reaction pathway involves the elimination of the substituent at the 5-position. researchgate.net Detailed mechanistic investigations could clarify the roles of catalysts, intermediates, and transition states, providing insights that are essential for improving reaction selectivity and efficiency.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like 2-Furancarbonitrile, 5-phenyl-, thereby guiding experimental work. ajchem-b.com Density Functional Theory (DFT) studies on the related compound 2(5-Phenyl)-furanone have been used to evaluate a range of electronic and structural properties. ajchem-b.com Similar computational approaches can be applied to 2-Furancarbonitrile, 5-phenyl- to predict its behavior and guide the design of new functional materials.

Future computational work should focus on:

Predicting Reactivity: Modeling reaction pathways to identify the most likely sites for chemical attack and to predict the outcomes of new reactions.

Simulating Material Properties: Calculating electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to predict potential applications in organic electronics. ajchem-b.com

Virtual Screening: Using molecular docking simulations to predict the binding affinity of derivatives with biological targets, such as enzymes, which could accelerate the discovery of new therapeutic agents. nih.gov

Computational ParameterSignificanceExample Value (for 2(5-Phenyl)-furanone)
Total Energy Indicates molecular stability.-574.68 au ajchem-b.com
HOMO Energy Relates to electron-donating ability.-6.85 eV ajchem-b.com
LUMO Energy Relates to electron-accepting ability.-1.78 eV ajchem-b.com
Energy Gap (HOMO-LUMO) Correlates with chemical reactivity and electronic properties.5.07 eV ajchem-b.com
Dipole Moment Measures the polarity of the molecule.5.10 Debye ajchem-b.com

Development of Structure-Property Relationships in Furan Derivatives

Systematic investigation into how structural modifications of the 2-Furancarbonitrile, 5-phenyl- scaffold affect its physical, chemical, and biological properties is a critical area for future research. Establishing clear structure-property relationships (SPRs) and structure-activity relationships (SARs) is essential for the rational design of new molecules with tailored functions. For instance, a study on 5-phenyl-2-furan derivatives as inhibitors of Escherichia coli β-glucuronidase revealed that the heterocyclic backbone and the presence of a bromine substituent on the benzene (B151609) ring were important for inhibitory activity. nih.gov By systematically altering substituents on the phenyl ring or modifying the nitrile group, researchers can tune properties such as solubility, electronic behavior, and biological activity.

Expanded Applications in Functional Materials

The unique structure of 2-Furancarbonitrile, 5-phenyl- suggests its potential as a building block for advanced functional materials. The furan ring is a key component in many biologically active compounds and is a structural motif in bio-based polymers. mdpi.com For example, 2,5-furandicarboxylic acid (FDCA), derived from biomass, is used to produce polyethylene furanoate (PEF), a bio-based polyester with superior properties to petroleum-based PET. mdpi.com Research should explore the incorporation of the 2-Furancarbonitrile, 5-phenyl- moiety into polymers and organic electronic materials. The phenyl and nitrile groups offer sites for further functionalization, potentially leading to materials with novel optical, electronic, or thermal properties.

Interdisciplinary Research Integrating Furan Chemistry with Other Scientific Fields

The most significant breakthroughs involving 2-Furancarbonitrile, 5-phenyl- are likely to emerge from collaborations that cross traditional scientific boundaries. Integrating furan chemistry with fields such as materials science, biology, and medicine will be key to unlocking new applications. The 2-aminothiophene motif, another important heterocycle, is found in numerous drugs and bioactive molecules, highlighting the potential of such scaffolds in medicinal chemistry. nih.gov Similarly, derivatives of 5-phenyl-2-furan are being investigated as potent enzyme inhibitors. nih.gov Collaborative efforts could lead to the development of new pharmaceuticals, advanced polymers, and innovative electronic devices based on the 2-Furancarbonitrile, 5-phenyl- core structure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-phenyl-2-furancarbonitrile, and what are their critical reaction parameters?

  • Synthesis via Nucleophilic Substitution : 5-Phenyl-2-furancarbonitrile can be synthesized by substituting a leaving group (e.g., halide) at the 5-position of 2-furancarbonitrile with a phenyl group using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Key parameters include catalyst choice (Pd(PPh₃)₄), base (Na₂CO₃), and solvent (toluene/ethanol) .
  • Oxadiazole Intermediate Route : Reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine under reflux yields intermediates that can be cyclized to the target compound. Reaction monitoring via TLC and purification by recrystallization (e.g., pet-ether) is critical .

Q. How can spectroscopic techniques (IR, NMR, MS) validate the structure of 5-phenyl-2-furancarbonitrile?

  • IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2220–2240 cm⁻¹ and furan ring C-O-C asymmetric stretch at ~1250–1300 cm⁻¹ .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.1–7.7 ppm, multiplet for phenyl), furan protons (δ 6.5–7.0 ppm), and nitrile carbon (δ ~115 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 185 (C₁₁H₇NO), with fragmentation patterns indicating phenyl and furan loss .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict reactivity and regioselectivity in 5-phenyl-2-furancarbonitrile derivatives?

  • DFT Calculations : Use B3LYP/6-31G(d) to model electrophilic aromatic substitution at the furan ring. Electron-withdrawing nitrile groups direct substitutions to the 4-position, while phenyl groups influence steric hindrance .
  • Reaction Feasibility : Tools like AI-powered synthesis planners (e.g., Reaxys/Pistachio models) predict viable routes for functionalizing the phenyl or nitrile groups .

Q. What strategies resolve contradictions in reported reaction yields for 5-phenyl-2-furancarbonitrile synthesis?

  • Controlled Replication : Reproduce reactions under standardized conditions (e.g., inert atmosphere, precise stoichiometry). For example, discrepancies in Suzuki-Miyaura coupling yields (40–75%) may stem from trace oxygen or moisture .
  • Advanced Characterization : Use HSQC NMR or X-ray crystallography to confirm intermediate structures and identify side products (e.g., dehalogenation byproducts) .

Q. How can 5-phenyl-2-furancarbonitrile serve as a precursor for bioactive heterocycles?

  • Thiazolidinone Derivatives : React with phenyl isocyanate/K₂CO₃ in acetonitrile to form 2-benzylidene-thiazolidin-4-one hybrids, which show antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) .
  • Spirocyclic Compounds : Cyclization with dithiols yields spiro-diaza compounds evaluated for antitumor properties (e.g., IC₅₀ values via MTT assays) .

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